Ecabet (sodium)

Description

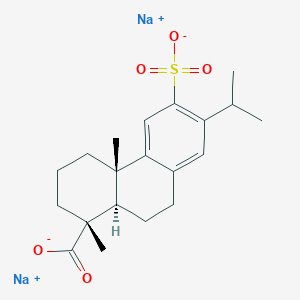

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Ecabet reduces the survival of H. pylori in the stomach and inhibits pepsin activity in the gastric juice of experimental animals. Here we have investigated the effects of ecabet on some of the factors involved in the dynamics of the mucosal barrier, i.e. pepsins and mucins. Pepsin, acid and Helicobacter pylori are major factors in the pathophysiology of peptic ulcer disease and reflux oesophagitis. Ecabet also acts as an inhibitor of H. pylori NADPH oxidase as well as urease. Inhibition of these enzymes prevents bacterial adhesion to gastric mucosa. |

|---|---|

CAS No. |

86408-72-2 |

Molecular Formula |

C20H27NaO5S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

sodium (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-6-sulfo-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C20H28O5S.Na/c1-12(2)14-10-13-6-7-17-19(3,8-5-9-20(17,4)18(21)22)15(13)11-16(14)26(23,24)25;/h10-12,17H,5-9H2,1-4H3,(H,21,22)(H,23,24,25);/q;+1/p-1/t17-,19-,20-;/m1./s1 |

InChI Key |

RCVIHORGZULVTN-YGJXXQMASA-M |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+] |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C)S(=O)(=O)O.[Na+] |

Appearance |

Solid powder |

physical_description |

Solid |

Purity |

>95% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

4.26e-03 g/L |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ecabet Sodium; TA-2711; TA 2711; TA-2711; TA-2711E; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ecabet (Sodium) on Gastric Mucosa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecabet (sodium), a derivative of dehydroabietic acid, is a gastroprotective agent utilized in the management of gastritis and peptic ulcers. Unlike traditional acid-suppressing medications such as proton pump inhibitors (PPIs) and H2-receptor antagonists, Ecabet sodium exerts its therapeutic effects by augmenting the intrinsic defense mechanisms of the gastric mucosa.[1] Its multifaceted mechanism of action encompasses the enhancement of the mucosal barrier, modulation of inflammatory responses, and direct antimicrobial activity against Helicobacter pylori. This technical guide provides a comprehensive overview of the core mechanisms of Ecabet sodium, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanisms of Action

Ecabet sodium's protective effects on the gastric mucosa are not attributable to a single pathway but rather a synergistic combination of several actions.

Enhancement of the Gastric Mucosal Barrier

Ecabet sodium reinforces the primary physical and chemical defenses of the stomach lining.

-

Stimulation of Mucin and Bicarbonate Production: It promotes the production and secretion of gastric mucus, which forms a protective gel layer over the epithelium, shielding it from the corrosive effects of gastric acid and pepsin.[1][2] Furthermore, Ecabet sodium stimulates the secretion of bicarbonate, which becomes trapped in the mucus layer, creating a pH gradient that neutralizes acid at the cell surface.[1][3]

-

Inhibition of Pepsin Activity: Ecabet sodium directly inhibits the activity of pepsin, a key proteolytic enzyme implicated in mucosal damage.[4][5] It has been shown to inhibit pepsin activity in human gastric juice by up to 78%, with a greater inhibitory effect on pepsin 1, the isoform strongly associated with ulcerogenesis.[4] By binding to pepsin and pepsinogen, it reduces the proteolytic capacity of gastric juice.[6] This action is particularly relevant in conditions like reflux esophagitis and peptic ulcer disease.[4]

-

Interaction with Gastric Mucin: Ecabet sodium interacts with gastric mucin, leading to an increase in its viscosity.[4][7] This strengthens the integrity of the mucus barrier, making it more resistant to degradation.[4][8]

Modulation of Prostaglandin Synthesis

Prostaglandins (PGs) are crucial signaling molecules in maintaining gastric mucosal integrity through various actions, including stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell restitution.[9][10]

Ecabet sodium has been demonstrated to increase the synthesis of key gastroprotective prostaglandins, PGE2 and PGI2, within the gastric mucosa.[1][11] This effect is achieved by potentiating the release of arachidonic acid (AA) from gastric mucosal cells, a precursor for prostaglandin synthesis.[12] The increased release of AA is linked to an Ecabet-induced increase in membrane fluidity of the mucosal cells.[12]

Antimicrobial Activity Against Helicobacter pylori

Helicobacter pylori infection is a primary etiological factor in the development of gastritis, peptic ulcers, and gastric cancer. Ecabet sodium exhibits direct and indirect actions against this pathogen.

-

Inhibition of Urease Activity: H. pylori relies on its urease enzyme to neutralize the acidic gastric environment for survival. Ecabet sodium irreversibly inhibits H. pylori urease activity, particularly in an acidic pH range (pH 4.5-5.0), thereby compromising the bacterium's viability.[13][14]

-

Inhibition of Bacterial Adhesion: The initial step in H. pylori infection is its adhesion to gastric epithelial cells. Ecabet sodium significantly inhibits this adhesion in a dose-dependent manner, thus preventing colonization.[13][15][16]

-

Anti-inflammatory Effects: H. pylori lipopolysaccharide (LPS) can induce an inflammatory response in the gastric mucosa, leading to cell damage. Ecabet sodium has been shown to block LPS-induced activation of NADPH oxidase 1 (Nox1), a source of reactive oxygen species (ROS), and subsequent apoptosis in gastric mucosal cells.[13][17] It achieves this by interacting with LPS and potentially blocking the activation of Toll-like receptor 4 (TLR4).[17]

Enhancement of Mucosal Blood Flow and Ulcer Healing

Adequate mucosal blood flow is essential for delivering oxygen and nutrients necessary for tissue repair and for removing toxic metabolites. Ecabet sodium has been observed to increase mucosal blood flow, which contributes to the healing of gastric ulcers.[1][6] It also promotes gastric adaptive relaxation (GAR) through the synthesis of nitric oxide (NO) via neuronal nitric oxide synthase (nNOS), which may be beneficial for patients with functional dyspepsia.[18] Furthermore, in intestinal epithelial cells, Ecabet sodium has been shown to prevent the delay of wound repair induced by oxidative stress, a process involving the activation of the ERK1/2 MAPK signaling pathway and the induction of cyclooxygenase-2 (COX-2).[19]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on Ecabet sodium.

Table 1: Effect of Ecabet Sodium on Gastric Prostaglandin Levels in Rats

| Dosage (p.o.) | Change in Gastric Mucosal PGE2 Level | Change in Gastric Mucosal PGI2 Synthesis |

| 25 mg/kg | Dose-dependent increase | Dose-dependent increase |

| 100 mg/kg | Dose-dependent increase | Dose-dependent increase |

| 400 mg/kg | Significant increase | Tendency to increase |

Data sourced from a study on the effects of Ecabet sodium on prostanoid production in rats.[11]

Table 2: Inhibitory Effects of Ecabet Sodium

| Target | Effect | Concentration/Dosage |

| Pepsin Activity (Human Gastric Juice) | Up to 78% inhibition | Not specified |

| H. pylori Urease Activity | Concentration-dependent inhibition | 1-4 mg/ml (in vitro) |

| H. pylori Adhesion to Gastric Epithelial Cells | Significant dose-dependent inhibition | Not specified |

Data compiled from studies on pepsin inhibition and anti-H. pylori activity.[4][14]

Table 3: Efficacy of Ecabet Sodium in H. pylori Eradication Regimens

| Treatment Group | Regimen | Eradication Rate |

| Group 1 (Dual Therapy) | Lansoprazole + Clarithromycin or Amoxicillin | 26% (7/27 patients) |

| Group 2 (Triple Therapy with Ecabet) | Lansoprazole + Ecabet sodium + Clarithromycin or Amoxicillin | 79% (22/28 patients) |

Data from a clinical study on the eradication of H. pylori in gastric ulcer patients.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the mechanisms of action of Ecabet sodium.

Protocol 1: Assessment of Prostaglandin Synthesis in Rat Gastric Mucosa

-

Objective: To determine the effect of Ecabet sodium on the synthesis of PGE2 and PGI2 in the gastric mucosa.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are fasted overnight with free access to water.

-

Ecabet sodium is administered orally (p.o.) at varying doses (e.g., 25, 100, 400 mg/kg).[20]

-

After a specified time (e.g., 1-3 hours), the animals are euthanized.

-

The stomachs are excised, opened along the greater curvature, and the gastric mucosa is gently scraped.[20]

-

The mucosal scrapings are homogenized.

-

PGE2 and PGI2 levels in the homogenate are quantified using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Protocol 2: In Vitro Inhibition of H. pylori Urease Activity

-

Objective: To evaluate the direct inhibitory effect of Ecabet sodium on H. pylori urease.

-

Materials:

-

H. pylori culture.

-

Crude urease enzyme preparation from H. pylori.

-

Urea solution.

-

Phosphate buffer at pH 5.0 and pH 8.0.

-

Ecabet sodium solutions of varying concentrations.

-

Method for ammonia quantification (e.g., colorimetric assay).

-

-

Procedure:

-

A reaction mixture is prepared containing the crude urease enzyme preparation, phosphate buffer (at either pH 5.0 or 8.0), and varying concentrations of Ecabet sodium.

-

The reaction is initiated by the addition of the urea solution.

-

The mixture is incubated at 37°C for a defined period.

-

The amount of ammonia produced, as a measure of urease activity, is quantified.

-

Protocol 3: H. pylori Adhesion Assay to Gastric Epithelial Cells

-

Objective: To assess the effect of Ecabet sodium on the adhesion of H. pylori to gastric epithelial cells.

-

Materials:

-

Gastric epithelial cell lines (e.g., MKN-28, MKN-45).[13]

-

H. pylori strains.

-

Cell culture medium.

-

Ecabet sodium solutions of varying concentrations.

-

Enzyme-linked immunosorbent assay (ELISA) reagents.

-

-

Procedure (ELISA-based):

-

Gastric epithelial cells are seeded in a 96-well plate and grown to confluence.

-

The cells and/or the H. pylori suspension are pre-treated with varying concentrations of Ecabet sodium.

-

The H. pylori suspension is added to the cell monolayer and incubated to allow for adhesion.

-

The wells are washed to remove non-adherent bacteria.

-

The adhered bacteria are quantified using an ELISA that detects a specific H. pylori antigen.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental designs.

Caption: Multifaceted mechanism of Ecabet sodium in gastric mucosal protection.

Caption: Ecabet-induced prostaglandin synthesis pathway.

Caption: Mechanisms of Ecabet sodium against H. pylori.

Caption: Workflow for assessing H. pylori adhesion inhibition.

Conclusion

Ecabet sodium stands apart from conventional anti-ulcer medications due to its comprehensive, mucosa-centric mechanism of action. By enhancing the natural defensive layers of the stomach, stimulating protective prostaglandin synthesis, and directly counteracting the pathogenic effects of H. pylori, it offers a robust approach to the treatment of gastric mucosal lesions. The data and experimental frameworks presented in this guide underscore the multiple pathways through which Ecabet sodium exerts its therapeutic effects, providing a solid foundation for further research and drug development in the field of gastroprotection.

References

- 1. What is the mechanism of Ecabet Sodium Hydrate? [synapse.patsnap.com]

- 2. Preventive effect of ecabet sodium on low-dose aspirin-induced small intestinal mucosal injury: a randomized, double-blind, pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ecabet sodium eradicates Helicobacter pylori infection in gastric ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mucosal protective effects of ecabet sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Ecabet sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of endogenous prostaglandins in gastric secretion and mucosal defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of prostaglandins in gastroduodenal mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of ecabet sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats [pubmed.ncbi.nlm.nih.gov]

- 12. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by ecabet sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Ecabet sodium, a locally acting antiulcer drug, inhibits urease activity of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of ecabet sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combined effect of rebamipide and ecabet sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ecabet sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis and gastric adaptive relaxation in the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ecabet sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Core Mechanism of Ecabet Sodium in Modulating the Prostaglandin E2 Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms by which ecabet sodium, a gastroprotective agent, modulates the synthesis of prostaglandin E2 (PGE2). A cornerstone of its cytoprotective effect lies in its ability to enhance the production of PGE2 in the gastric mucosa. This document elucidates the key steps in this process, from the alteration of cell membrane properties to the liberation of arachidonic acid and its subsequent enzymatic conversion to PGE2. Detailed experimental protocols for the pivotal assays cited in the literature are provided, alongside a quantitative summary of ecabet sodium's effects. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the underlying biochemical processes.

Introduction

Ecabet sodium is a well-established agent for the management of gastritis and gastric ulcers.[1][2] Its therapeutic efficacy is attributed to a multifaceted mechanism of action that reinforces the defensive capacities of the gastric mucosa.[1] A primary and critical component of this protective action is the stimulation of endogenous prostaglandin E2 (PGE2) synthesis.[3][4] Prostaglandins, particularly PGE2, are crucial lipid signaling molecules that play a vital role in maintaining gastric mucosal integrity through various actions, including the stimulation of mucus and bicarbonate secretion, and the enhancement of mucosal blood flow.[1] This guide delves into the core mechanism of ecabet sodium's influence on the PGE2 synthesis pathway, providing a technical overview for research and drug development professionals.

The Core Mechanism: From Membrane Fluidity to PGE2 Synthesis

The synthesis of PGE2 is a multi-step enzymatic process known as the arachidonic acid cascade. Ecabet sodium initiates this cascade primarily by physically altering the gastric mucosal cell membrane, which in turn facilitates the release of the precursor molecule, arachidonic acid.

Modulation of Cell Membrane Fluidity

A key initiating event in the action of ecabet sodium is its ability to increase the fluidity of the gastric mucosal cell membrane.[3] This effect has been demonstrated to be concentration- and time-dependent.[3] The increased membrane fluidity is believed to facilitate the release of arachidonic acid from membrane phospholipids.[3]

Release of Arachidonic Acid

Arachidonic acid, a polyunsaturated fatty acid, is the essential precursor for the synthesis of all prostaglandins. It is typically esterified within the cell membrane's phospholipid bilayer. Ecabet sodium promotes the liberation of arachidonic acid from these membrane stores.[3] This release is a critical rate-limiting step in the subsequent synthesis of PGE2. Studies have shown that ecabet sodium potentiates the release of radiolabeled arachidonic acid from prelabeled gastric mucosal cells in a concentration- and time-dependent manner.[3]

The Role of Phospholipase A2 (PLA2) and Calcium (Ca2+)

The release of arachidonic acid from membrane phospholipids is catalyzed by the enzyme phospholipase A2 (PLA2). The activity of some PLA2 isoforms is dependent on intracellular calcium concentrations. Research indicates that the ecabet sodium-mediated release of arachidonic acid and subsequent PGE2 production are partially dependent on PLA2 and Ca2+.[3] Inhibition of PLA2 with mepacrine and chelation of Ca2+ have been shown to partly depress the effects of ecabet sodium.[3] However, it is noteworthy that ecabet sodium itself does not appear to directly affect PLA2 activity or intracellular Ca2+ concentrations.[3] This suggests an indirect mechanism, likely linked to the increased membrane fluidity creating a more favorable environment for PLA2 to access its substrate.

The Cyclooxygenase (COX) Pathway

Once released into the cytoplasm, free arachidonic acid is metabolized by cyclooxygenase (COX) enzymes (both COX-1 and COX-2) to form an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is then rapidly converted to various prostaglandins, including PGE2, by specific synthase enzymes. By increasing the availability of the substrate (arachidonic acid), ecabet sodium effectively fuels this pathway, leading to a significant increase in PGE2 production.[3]

Visualizing the Pathway and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the signaling pathway and a typical experimental workflow for assessing the effects of ecabet sodium.

Caption: Signaling pathway of ecabet sodium-induced PGE2 synthesis.

Caption: A generalized experimental workflow.

Quantitative Data Summary

The following tables summarize the quantitative effects of ecabet sodium on various parameters as reported in key studies.

Table 1: Effect of Ecabet Sodium on [14C]Arachidonic Acid (AA) Release and Prostaglandin E2 (PGE2) Production in Rat Gastric Mucosal Cells

| Ecabet Sodium Concentration (mM) | [14C]AA Release (% of Control) | PGE2 Production (ng/mg protein) |

| 0 (Control) | 100 | Baseline Value |

| 0.1 | Increased | Increased |

| 1 | Significantly Increased | Significantly Increased |

| 10 | Maximally Increased | Maximally Increased |

Note: This table represents a qualitative summary of dose-dependent trends observed in the literature. Absolute values can vary based on specific experimental conditions.[3]

Table 2: Effect of Ecabet Sodium on Membrane Fluidity of Rat Gastric Mucosal Cells

| Ecabet Sodium Concentration (mM) | Membrane Fluidity (Anisotropy) |

| 0 (Control) | Baseline Value |

| 0.1 | Decreased (Increased Fluidity) |

| 1 | Significantly Decreased |

| 10 | Maximally Decreased |

Note: Membrane fluidity is often measured as fluorescence anisotropy, where a lower value indicates higher fluidity.[3]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature concerning ecabet sodium and PGE2 synthesis.

Isolation and Culture of Rat Gastric Mucosal Cells

-

Animal Preparation: Male Sprague-Dawley rats are fasted for 24 hours with free access to water.

-

Stomach Excision: The rats are euthanized, and their stomachs are promptly removed and washed with ice-cold saline.

-

Mucosal Scraping: The glandular part of the stomach is opened, and the mucosal layer is gently scraped off.

-

Enzymatic Digestion: The scraped mucosa is minced and incubated in a digestion solution containing collagenase and dispase in a suitable buffer (e.g., Hanks' Balanced Salt Solution) with gentle shaking at 37°C.

-

Cell Dispersion and Filtration: The cell suspension is passed through a nylon mesh to remove undigested tissue.

-

Cell Pelleting and Washing: The filtered cell suspension is centrifuged, and the cell pellet is washed multiple times with a culture medium (e.g., DMEM/F-12) to remove enzymes and debris.

-

Cell Culture: The isolated cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

[14C]Arachidonic Acid (AA) Release Assay

-

Cell Seeding: Gastric mucosal cells are seeded in multi-well plates and allowed to adhere.

-

Radiolabeling: The culture medium is replaced with a medium containing [14C]arachidonic acid (e.g., 0.1 µCi/ml) and incubated for 20-24 hours to allow for the incorporation of the radiolabel into the cell membranes.

-

Washing: The cells are washed multiple times with a serum-free medium containing fatty acid-free bovine serum albumin to remove unincorporated [14C]AA.

-

Treatment with Ecabet Sodium: The cells are incubated with various concentrations of ecabet sodium in a fresh serum-free medium for a specified time period (e.g., 30 minutes).

-

Supernatant Collection: The supernatant is collected from each well.

-

Scintillation Counting: An aliquot of the supernatant is mixed with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter to quantify the amount of released [14C]AA.

Membrane Fluidity Assay using Diphenylhexatrienepropionic Acid (DPH-PA)

-

Cell Preparation: A suspension of isolated gastric mucosal cells is prepared.

-

Probe Incubation: The cell suspension is incubated with a fluorescent probe, diphenylhexatrienepropionic acid (DPH-PA), in the dark at a specific temperature (e.g., 37°C) to allow the probe to incorporate into the cell membranes.

-

Treatment with Ecabet Sodium: Ecabet sodium is added to the cell suspension at various concentrations.

-

Fluorescence Polarization Measurement: The fluorescence polarization (anisotropy) of the DPH-PA is measured using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for the probe.

-

Data Analysis: A decrease in fluorescence polarization indicates an increase in membrane fluidity.

Prostaglandin E2 (PGE2) Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Preparation: After incubation with ecabet sodium, the gastric mucosal cells are homogenized in a suitable buffer. The homogenate is then centrifuged to obtain a clear supernatant.

-

ELISA Plate Preparation: A 96-well microplate pre-coated with a PGE2 capture antibody is used.

-

Standard Curve Preparation: A series of PGE2 standards of known concentrations are prepared to generate a standard curve.

-

Sample and Standard Incubation: The prepared cell supernatants and the PGE2 standards are added to the wells of the microplate and incubated.

-

Addition of Detection Antibody: A biotinylated PGE2 detection antibody is added to each well and incubated.

-

Addition of Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated.

-

Substrate Addition and Color Development: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, leading to the development of a colored product in proportion to the amount of PGE2 present.

-

Reaction Stoppage: The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Concentration Calculation: The concentration of PGE2 in the samples is determined by comparing their absorbance values to the standard curve.

Conclusion

The primary mechanism by which ecabet sodium enhances the synthesis of prostaglandin E2 in the gastric mucosa is through its ability to increase cell membrane fluidity. This biophysical change facilitates the release of arachidonic acid from membrane phospholipids, a process partially dependent on phospholipase A2 and calcium. The increased availability of arachidonic acid serves as a substrate for the cyclooxygenase pathway, leading to a significant and dose-dependent increase in the production of the cytoprotective molecule, PGE2. This in-depth understanding of the core mechanism of action of ecabet sodium is crucial for the continued research and development of effective gastroprotective therapies. The detailed experimental protocols provided herein offer a practical guide for scientists seeking to investigate these pathways further.

References

- 1. Ecabet sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid fluidity and membrane protein monitoring using 1,6-diphenyl-1,3,5-hexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles of prostaglandins, nitric oxide and the capsaicin-sensitive sensory nerves in gastroprotection produced by ecabet sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by ecabet sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Ecabet Sodium in Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecabet sodium is a gastroprotective agent utilized in the management of gastritis and peptic ulcers. Its mechanism of action is multifaceted, extending beyond simple acid suppression to encompass direct cytoprotective and reparative effects on the epithelial lining of the gastrointestinal tract. This technical guide provides a detailed overview of the molecular targets of Ecabet sodium in epithelial cells, summarizing key quantitative data, outlining experimental methodologies, and visualizing the intricate signaling pathways involved.

Core Molecular Targets and Mechanisms of Action

Ecabet sodium exerts its therapeutic effects through a combination of mucosal defense enhancement, direct cellular protection, and promotion of healing processes. The primary molecular targets can be categorized as follows:

-

Mucosal Barrier Fortification:

-

Pepsin Inhibition: Ecabet sodium directly inhibits the activity of pepsin, a key aggressive factor in gastric juice. It has been shown to significantly inhibit pepsin activity in human gastric juice by up to 78%.[1][2] This inhibition is pH-dependent and involves binding to substrate proteins, making them less susceptible to peptic hydrolysis.

-

Mucus and Bicarbonate Production: The compound stimulates the secretion of mucus and bicarbonate, crucial components of the pre-epithelial barrier that protects epithelial cells from the acidic gastric environment.

-

Prostaglandin Synthesis: Ecabet sodium enhances the production of prostaglandins, particularly Prostaglandin E2 (PGE2) and Prostacyclin (PGI2), in the gastric mucosa.[3] Oral administration of 25 and 100 mg/kg of Ecabet sodium in rats resulted in a dose-dependent increase in gastric mucosal PGE2 levels.[3] This effect is mediated by an increased release of arachidonic acid from mucosal cells.[4]

-

-

Epithelial Cell Restitution and Wound Healing:

-

Enhanced Cell Migration and Proliferation: Ecabet sodium promotes the healing of epithelial wounds by enhancing the migration and proliferation of intestinal epithelial cells. In the presence of oxidative stress (induced by H₂O₂), Ecabet sodium prevented the reduction of epithelial migration by 51.1% (P < 0.01) and proliferation by 56% (P < 0.01).[5]

-

Activation of Pro-survival Signaling Pathways: These effects on cell restitution are mediated, at least in part, through the activation of key intracellular signaling cascades.

-

-

Anti-inflammatory and Anti-Helicobacter pylori Activity:

-

Inhibition of H. pylori Adhesion: Ecabet sodium inhibits the adhesion of Helicobacter pylori to gastric epithelial cells in a dose-dependent manner, a critical initial step in the pathogenesis of H. pylori-induced gastritis and ulcers.[6]

-

Suppression of Inflammatory Signaling: The compound has been shown to inhibit H. pylori-induced activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and the subsequent expression of the pro-inflammatory chemokine Interleukin-8 (IL-8) in gastric epithelial cells.[7]

-

Quantitative Data on Molecular Interactions

The following tables summarize the key quantitative findings from studies investigating the effects of Ecabet sodium.

| Parameter | Cell/System Type | Ecabet Sodium Concentration/Dose | Observed Effect | Reference |

| Pepsin Activity | Human Gastric Juice | Not specified | Maximum inhibition of 78% | [1][2] |

| Epithelial Migration | Intestinal Epithelial Cells (IEC-6) | Not specified | Prevented H₂O₂-induced reduction in migration by 51.1% (P < 0.01) | [5] |

| Epithelial Proliferation | Intestinal Epithelial Cells (IEC-6) | Not specified | Prevented H₂O₂-induced reduction in proliferation by 56% (P < 0.01) | [5] |

| Prostaglandin E2 (PGE2) Synthesis | Rat Gastric Mucosa (in vivo) | 25 and 100 mg/kg (p.o.) | Dose-dependent increase in PGE2 levels | [3] |

| Arachidonic Acid Release | Rat Gastric Mucosal Cells | 0.1-10 mM | Concentration- and time-dependent potentiation of release | [4] |

| H. pylori Adhesion | Gastric Epithelial Cells | Dose-dependent | Significant inhibition of adhesion | [6] |

| IL-8 Gene Expression | Gastric Epithelial Cells | 5 µg/ml | Inhibition of H. pylori-induced transcription | [7] |

| NF-κB Activation | Gastric Epithelial Cells | Not specified | Inhibition of H. pylori-induced activation | [7] |

Signaling Pathways Modulated by Ecabet Sodium

Ecabet sodium's effects on epithelial cell function are mediated through the modulation of specific intracellular signaling pathways. The primary pathways identified are the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2), and the NF-κB pathway.

ERK1/2 MAPK Pathway in Wound Healing

Ecabet sodium promotes epithelial cell migration and proliferation, crucial for wound healing, through the activation of the ERK1/2 MAPK pathway. This activation leads to the downstream expression of genes such as COX-2 and TGF-α, which further contribute to the healing process.

NF-κB Pathway in Anti-inflammatory Response

In the context of H. pylori infection, Ecabet sodium demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes like IL-8.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the molecular targets of Ecabet sodium.

Wound Healing (Scratch) Assay

This assay is used to assess the effect of Ecabet sodium on epithelial cell migration and proliferation in vitro.

-

Cell Culture: Intestinal epithelial cells (e.g., IEC-6) are cultured in appropriate media until a confluent monolayer is formed.

-

Wounding: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The cells are then incubated with various concentrations of Ecabet sodium or a control vehicle. In some experiments, an oxidative stressor like hydrogen peroxide (H₂O₂) is added to mimic injurious conditions.

-

Imaging: The wound area is imaged at regular intervals (e.g., 0, 12, 24 hours) using a phase-contrast microscope.

-

Analysis: The rate of wound closure is quantified by measuring the change in the cell-free area over time. Cell proliferation can be assessed by counting the number of cells that have incorporated bromodeoxyuridine (BrdU) at the wound edge.

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the activation of signaling proteins, such as ERK1/2, through the detection of their phosphorylated forms.

-

Cell Lysis: Epithelial cells, treated with or without Ecabet sodium for various time points, are lysed to extract total cellular proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2). Subsequently, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection. The membrane is often stripped and re-probed with an antibody for the total form of the protein to serve as a loading control.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR is employed to measure the effect of Ecabet sodium on the expression of target genes at the mRNA level.

-

RNA Extraction: Total RNA is extracted from epithelial cells treated with Ecabet sodium or a control.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the target genes (e.g., COX-2, TGF-α, IL-8) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The amplified PCR products can be visualized on an agarose gel. For quantitative analysis (qPCR), a fluorescent dye that binds to double-stranded DNA is used, and the amount of product is measured in real-time.

Experimental Workflow for Investigating Ecabet Sodium's Effects

Future Directions

While significant progress has been made in understanding the molecular targets of Ecabet sodium, several areas warrant further investigation. The direct interaction, if any, between Ecabet sodium and Heat Shock Proteins (HSPs) in epithelial cells remains to be fully elucidated. Given the known role of HSPs in gastric cytoprotection, this is a promising avenue of research. Furthermore, a more comprehensive understanding of the interplay between Ecabet sodium and various growth factor signaling pathways beyond TGF-α could reveal additional therapeutic mechanisms. Continued research in these areas will undoubtedly provide a more complete picture of how Ecabet sodium protects and heals the gastrointestinal epithelium.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Mucosal protective effects of ecabet sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ecabet sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by ecabet sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecabet sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of ecabet sodium on Helicobacter pylori adhesion to gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Helicobacter pylori-induced nuclear factor-kappa B activation and interleukin-8 gene expression by ecabet sodium in gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Ecabet (Sodium) with Gastric Mucin Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between ecabet sodium, a gastroprotective agent, and gastric mucin glycoproteins. Ecabet sodium reinforces the gastric mucosal barrier through a multi-faceted mechanism that includes direct interactions with mucin, inhibition of peptic activity, and stimulation of protective signaling pathways. This document details the quantitative aspects of these interactions, provides in-depth experimental protocols for their investigation, and visualizes the underlying molecular pathways.

Introduction

The gastric mucosa is protected from the harsh acidic and proteolytic environment of the stomach by a viscous mucus layer primarily composed of mucin glycoproteins. Ecabet sodium is a clinically effective drug that enhances this protective barrier.[1] Understanding the precise mechanisms of its interaction with gastric mucin is crucial for the development of novel and improved gastroprotective therapies. This guide synthesizes the current knowledge on this topic, presenting it in a manner that is accessible and actionable for researchers in the field.

Quantitative Analysis of Ecabet Sodium-Mucin Interaction

Ecabet sodium's interaction with gastric mucin is characterized by a notable increase in the viscosity of the mucin solution, a key indicator of a strengthened mucus barrier.[2] Furthermore, ecabet sodium demonstrates a significant inhibitory effect on pepsin, the primary proteolytic enzyme in gastric juice.[1][2]

| Parameter | Observation | Ecabet Sodium Concentration | pH | Reference |

| Viscosity | Synergistic increase in viscosity of pig gastric mucin solution | 5 mg/mL | 5.0 | [3] |

| Synergistic increase in viscosity of pig gastric mucin solution | 5 mg/mL | 1.6 | [3] | |

| Pepsin Inhibition | Maximum inhibition of pepsin activity in human gastric juice | Not specified | Not specified | [1][2][4] |

| Inhibition of Pepsin 1 | 5 mg/mL | 1.6 | [5] | |

| Inhibition of Pepsin 3 | 5 mg/mL | 1.6 | [5] | |

| Inhibition of Pepsin 5 | 5 mg/mL | 1.6 | [5] | |

| Prostaglandin E2 (PGE2) Production | Dose-dependent increase in gastric mucosal PGE2 levels (in vivo, rat) | 25 mg/kg (p.o.) | Not applicable | [6] |

| Dose-dependent increase in gastric mucosal PGE2 levels (in vivo, rat) | 100 mg/kg (p.o.) | Not applicable | [6] | |

| Increased PGE2 synthesis in gastric mucosal cells (in vitro, rat) | 0.1-10 mM | Not applicable | [7] | |

| Mucin Biosynthesis | Significant increase in [3H]glucosamine incorporation into antral and corpus mucin (in vivo, rat) | 100 mg/kg (intragastric) | Not applicable | [3] |

| MUC5AC Secretion | Significant increase in MUC5AC in rabbit tears | 3% ophthalmic solution | Not applicable | [8] |

Molecular Mechanisms of Action

The gastroprotective effects of ecabet sodium are mediated through several interconnected pathways. A primary mechanism is its ability to directly interact with and strengthen the gastric mucus layer. Additionally, ecabet sodium stimulates the production of prostaglandin E2 (PGE2), a key signaling molecule in mucosal defense.

Direct Interaction with Mucin and Pepsin Inhibition

Ecabet sodium has a high affinity for gastric mucus, where it is thought to form complexes with mucin glycoproteins.[9] This interaction leads to an increase in the viscosity and integrity of the mucus gel, enhancing its protective properties. The binding of ecabet to substrate proteins like mucin is pH-dependent and occurs via non-specific hydrophobic interactions, making them less susceptible to peptic hydrolysis.[10]

Simultaneously, ecabet sodium directly inhibits the activity of pepsin, reducing the proteolytic degradation of the mucus layer and the underlying epithelium.[1][2]

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Effects of ecabet sodium, a novel gastroprotective agent, on mucin metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mucosal protective effects of ecabet sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of ecabet sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raybiotech.com [raybiotech.com]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Simple and accessible methods for quantifying isolated mucins for further evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of the new anti-ulcer drug ecabet sodium (TA-2711) on pepsin activity. II. Interaction with substrate protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of Ecabet Sodium: A Technical Guide

Introduction: Ecabet sodium, a derivative of dehydroabietic acid, is a gastroprotective agent used in the treatment of gastritis and gastric ulcers. Its therapeutic effects are attributed to its ability to enhance the defensive mechanisms of the gastric mucosa, including increasing mucus and prostaglandin production, as well as exhibiting inhibitory effects against Helicobacter pylori. This technical guide provides an in-depth overview of the chemical synthesis, purification, and analytical characterization of Ecabet sodium, intended for researchers, scientists, and professionals in drug development.

Chemical Synthesis

The synthesis of Ecabet sodium is a two-step process that begins with the sulfonation of dehydroabietic acid, followed by the formation of the sodium salt.

Step 1: Sulfonation of Dehydroabietic Acid

The primary step involves the electrophilic aromatic substitution of a sulfonic acid group onto the C12 position of the dehydroabietic acid aromatic ring. This is typically achieved using a strong sulfonating agent, such as fuming sulfuric acid (oleum).

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, 100g (0.333 mol) of dehydroabietic acid is introduced.

-

Sulfonation: The dehydroabietic acid is cooled to a temperature between 3°C and 10°C. To this, 399.6g of 20% fuming sulfuric acid (containing 0.999 mol of sulfur trioxide) is slowly added while maintaining the temperature of the reaction mixture within the specified range.[1]

-

Reaction Monitoring: The reaction mixture is stirred for 1.5 to 2 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching and Precipitation: Upon completion, the reaction mixture is carefully poured into 1000g of ice-cold water. This quenching step leads to the precipitation of the product, 12-sulfodehydroabietic acid, as an off-white solid.

-

Isolation: The precipitated solid is collected by filtration and subsequently dried under reduced pressure.

Reaction Scheme:

Dehydroabietic Acid + SO₃ (from fuming H₂SO₄) → 12-Sulfodehydroabietic Acid

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Dehydroabietic Acid | [1] |

| Sulfonating Agent | 20% Fuming Sulfuric Acid | [1] |

| Molar Ratio (Dehydroabietic Acid : SO₃) | 1 : 3 | [1] |

| Reaction Temperature | 3 - 10°C | [1] |

| Reaction Time | 1.5 - 2 hours | [1] |

| Yield of 12-Sulfodehydroabietic Acid | 91% | [1] |

| Purity of 12-Sulfodehydroabietic Acid (HPLC) | > 99.0% | [1] |

Step 2: Formation of Ecabet Sodium

The second step involves the neutralization of the sulfonic acid group of 12-sulfodehydroabietic acid with a sodium-containing base to form the corresponding sodium salt, Ecabet sodium.

Experimental Protocol:

-

Dissolution: The dried 12-sulfodehydroabietic acid is dissolved in a suitable solvent system. A common system is a mixture of an organic solvent and water, such as ethanol/water or acetone/water.[1]

-

Salt Formation: A sodium-forming agent, such as sodium hydroxide or sodium bicarbonate, is added to the solution. The amount of the sodium agent should be stoichiometrically equivalent to the amount of 12-sulfodehydroabietic acid.

-

Crystallization: The solution is stirred, and Ecabet sodium is allowed to crystallize. The crystallization process may be initiated or enhanced by cooling the solution.

-

Isolation and Drying: The crystalline product is collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried to yield Ecabet sodium pentahydrate.

Reaction Scheme:

12-Sulfodehydroabietic Acid + NaOH → Ecabet Sodium + H₂O

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 12-Sulfodehydroabietic Acid | [1] |

| Sodium-forming Agent | Sodium Hydroxide (example) | [1] |

| Solvent System | Ethanol/Water or Acetone/Water | [1] |

| Overall Yield (from Dehydroabietic Acid) | 80-83% | [1] |

| Purity of Ecabet Sodium (HPLC) | > 99.0% | [1] |

| Specific Optical Rotation | +70° | [1] |

| Moisture Content | ~18% | [1] |

Synthesis Workflow Diagram:

Caption: Chemical synthesis workflow for Ecabet sodium.

Purification of Ecabet Sodium

Purification of the crude Ecabet sodium is crucial to remove any unreacted starting materials, by-products, and other impurities. The most common method for purification is recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: A mixed solvent system, such as ethanol-water or acetone-water, is typically used. The ideal solvent system is one in which Ecabet sodium is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: The crude Ecabet sodium is dissolved in a minimal amount of the hot solvent mixture. The solution should be heated to near the boiling point of the solvent to ensure complete dissolution.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. The cooling process can be continued in an ice bath to maximize the yield.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried under vacuum to remove any residual solvent.

Purity Assessment: The purity of the recrystallized Ecabet sodium should be assessed using appropriate analytical techniques as described in the following section. The process of recrystallization can be repeated until the desired level of purity is achieved.

Analytical Characterization and Purity Determination

A combination of analytical techniques should be employed to confirm the identity and purity of the synthesized Ecabet sodium.

High-Performance Liquid Chromatography (HPLC):

HPLC is a primary method for assessing the purity of Ecabet sodium and quantifying any impurities.

Proposed HPLC Method:

| Parameter | Specification |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 7.6) and an organic modifier (e.g., acetonitrile or methanol). A possible starting point is a 60:40 (v/v) ratio of buffer to acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength of approximately 280 nm. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Ecabet sodium and for identifying impurities. Quantitative ¹H NMR (qNMR) can also be used for accurate purity determination.

Expected ¹H NMR Features:

-

Signals corresponding to the aromatic protons on the C-ring.

-

Signals for the methyl groups.

-

Signals for the isopropyl group.

-

A signal for the carboxylic acid proton (if not exchanged with the solvent).

Mass Spectrometry (MS):

Mass spectrometry can be used to confirm the molecular weight of Ecabet sodium. Techniques such as Electrospray Ionization (ESI) are suitable for this purpose.

Mechanism of Action and Signaling Pathways

Ecabet sodium exerts its gastroprotective effects through multiple mechanisms, primarily by enhancing the mucosal defense system and by direct action against Helicobacter pylori.

Enhancement of Mucosal Defense: Prostaglandin Synthesis

Ecabet sodium stimulates the production of prostaglandins E₂ (PGE₂) and I₂ (PGI₂), which are crucial for maintaining the integrity of the gastric mucosa. It achieves this by increasing the release of arachidonic acid, the precursor for prostaglandin synthesis.

Caption: Prostaglandin synthesis pathway stimulated by Ecabet sodium.

Action Against Helicobacter pylori: Inhibition of Inflammatory Signaling

H. pylori infection can induce a chronic inflammatory response in the gastric mucosa, partly through the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS). Ecabet sodium has been shown to inhibit this inflammatory cascade.

References

Ecabet Sodium in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility and stability of ecabet sodium, a gastroprotective agent. While specific quantitative data from forced degradation studies and detailed solubility profiles under varying pH and temperature are not extensively available in the public domain, this document synthesizes the existing scientific literature to offer a robust framework for researchers. It includes detailed, illustrative experimental protocols for determining these crucial physicochemical parameters. Furthermore, this guide elucidates the known mechanisms of action of ecabet sodium through signaling pathway diagrams, providing a deeper understanding of its therapeutic effects and inherent stability in biological environments.

Introduction

Ecabet sodium, the monosodium salt of 12-sulfodehydroabietic acid, is a pharmaceutical agent primarily used for the treatment of gastric ulcers and gastritis.[1][2] Its therapeutic efficacy is attributed to its ability to enhance the defensive mechanisms of the gastric mucosa.[1] Understanding the solubility and stability of ecabet sodium in aqueous solutions is paramount for formulation development, ensuring therapeutic effectiveness, and meeting regulatory standards. This guide aims to provide an in-depth technical resource on these properties.

Physicochemical Properties

Ecabet sodium is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₇NaO₅S | [2] |

| Molecular Weight | 402.48 g/mol | [2] |

| Appearance | White to off-white powder | - |

| CAS Number | 86408-72-2 | [2] |

Aqueous Solubility

The aqueous solubility of a drug substance is a critical determinant of its oral bioavailability. For ionizable compounds like ecabet sodium, solubility is significantly influenced by the pH of the medium.

pH-Dependent Solubility

While specific pH-solubility profile data for ecabet sodium is not publicly available, it is known to be soluble in water. As a sodium salt of a sulfonic acid derivative, its solubility is expected to be higher in neutral and alkaline conditions compared to acidic environments where the sulfonic acid group might be protonated.

Illustrative Experimental Protocol for Determining pH-Dependent Solubility:

A shake-flask method can be employed to determine the equilibrium solubility of ecabet sodium across a physiologically relevant pH range.

-

Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8.[3]

-

Sample Preparation: Add an excess amount of ecabet sodium to vials containing a fixed volume of each buffer.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. The supernatant is then filtered, diluted, and analyzed by a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of dissolved ecabet sodium.

Effect of Temperature on Solubility

The solubility of most solid compounds in water increases with temperature, as the dissolution process is often endothermic.[4][5][6] However, for some salts, the dissolution can be exothermic, leading to decreased solubility at higher temperatures.[7][8]

Illustrative Experimental Protocol for Determining Temperature-Dependent Solubility:

-

Solvent Selection: Choose an aqueous medium of a specific pH (e.g., purified water or a buffered solution).

-

Temperature Control: Place vials containing an excess of ecabet sodium in the selected solvent into temperature-controlled water baths set at various temperatures (e.g., 25°C, 37°C, 50°C).

-

Equilibration and Analysis: Follow the equilibration and analysis steps as outlined in the pH-dependent solubility protocol.

Stability in Aqueous Solutions

The stability of a drug in aqueous solution is crucial for its formulation, storage, and in-vivo performance. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to stress conditions such as hydrolysis, oxidation, and photolysis to accelerate its decomposition.

Illustrative Experimental Protocols for Forced Degradation:

4.1.1. Hydrolytic Degradation:

-

Acidic Hydrolysis: Dissolve ecabet sodium in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Dissolve ecabet sodium in 0.1 M NaOH and maintain at room temperature or heat gently.

-

Neutral Hydrolysis: Dissolve ecabet sodium in purified water and heat at a specified temperature.

-

Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to quantify the remaining ecabet sodium and detect any degradation products.

4.1.2. Oxidative Degradation:

-

Sample Preparation: Dissolve ecabet sodium in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

-

Sample Analysis: Monitor the reaction over time by HPLC to assess the extent of degradation.

4.1.3. Photolytic Degradation:

-

Sample Exposure: Expose a solution of ecabet sodium and the solid drug to a combination of visible and UV light in a photostability chamber.

-

Sample Analysis: Analyze the samples at appropriate intervals to determine the extent of photodegradation.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. A reversed-phase HPLC method with UV detection is commonly used for this purpose.

Illustrative HPLC Method Parameters:

| Parameter | Suggested Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | To be determined based on the UV spectrum of ecabet sodium |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

| Injection Volume | 10-20 µL |

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action and Inherent Stability

Ecabet sodium exerts its gastroprotective effects through multiple mechanisms, which also provide insights into its stability and activity in the physiological environment of the stomach.

Enhancement of Mucosal Defense

Ecabet sodium strengthens the gastric mucosal barrier by stimulating the production of mucus and prostaglandins (PGE₂ and PGI₂).[9][10] This is achieved by increasing the fluidity of the gastric mucosal cell membrane, which facilitates the release of arachidonic acid, a precursor for prostaglandin synthesis.[9]

Inhibition of Helicobacter pylori-Induced Damage

Ecabet sodium has been shown to counteract the damaging effects of Helicobacter pylori. It can directly interact with H. pylori lipopolysaccharide (LPS), preventing it from binding to Toll-like receptor 4 (TLR4) on gastric mucosal cells.[11] This blockage inhibits downstream inflammatory and apoptotic signaling pathways.

Protection Against Pepsin-Induced Degradation

A key aspect of ecabet sodium's mechanism is its ability to protect the gastric mucus layer from degradation by pepsin, a proteolytic enzyme.[12] It inhibits pepsin activity and interacts with mucin to strengthen the mucus barrier.[1] This suggests a degree of stability and activity in the highly acidic and enzymatic environment of the stomach.

Conclusion

While specific, quantitative data on the aqueous solubility and stability of ecabet sodium remains limited in publicly accessible literature, this technical guide provides a foundational understanding based on its known physicochemical properties and mechanism of action. The illustrative experimental protocols offer a starting point for researchers to design and execute studies to generate the necessary data for formulation development and regulatory submissions. The elucidation of its multi-faceted mechanism of action not only highlights its therapeutic potential but also underscores its inherent stability and activity in the challenging gastric environment. Further research to quantify its solubility and degradation kinetics under various conditions is warranted to fully optimize its pharmaceutical applications.

References

- 1. Mucosal protective effects of ecabet sodium: pepsin inhibition and interaction with mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ecabet sodium | C20H27NaO5S | CID 23663982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buffer Reference Center [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Why does the solubility of some salts decrease with temperature? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Possible mechanism of increase in gastric mucosal PGE2 and PGI2 generation induced by ecabet sodium, a novel gastroprotective agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of ecabet sodium, a novel gastroprotective agent, on mucin metabolism in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ecabet sodium inhibits Helicobacter pylori lipopolysaccharide-induced activation of NADPH oxidase 1 or apoptosis of guinea pig gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ecabet sodium, a novel locally-acting anti-ulcer agent, protects the integrity of the gastric mucosal gel layer from pepsin-induced disruption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-inflammatory Properties of Ecabet Sodium

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ecabet sodium, a gastro-protective agent derived from dehydroabietic acid, has demonstrated significant therapeutic effects in managing conditions like ulcerative colitis and gastritis.[1][2] Beyond its established role in mucosal protection, emerging in vitro evidence highlights its direct anti-inflammatory and cell-protective properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying the anti-inflammatory effects of Ecabet sodium, detailing its impact on key signaling pathways, cytokine production, and inflammatory mediators. Detailed experimental protocols are provided to facilitate the replication and further investigation of these findings in a research setting.

Core Anti-inflammatory Mechanisms of Ecabet Sodium

In vitro studies have elucidated several key pathways through which Ecabet sodium exerts its anti-inflammatory effects. The primary mechanisms involve the modulation of cellular signaling cascades, reduction of pro-inflammatory mediators, and enhancement of protective factors.

-

Modulation of NF-κB and MAPK Signaling: Ecabet sodium has been shown to interact with the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[1] It clearly activates the ERK1/2 MAPK pathway and causes a slight activation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] The therapeutic effects of Ecabet sodium are partially suppressed by NF-κB inhibitors, suggesting a complex interplay with this pathway.[1]

-

Inhibition of Pro-inflammatory Cytokines and Oxidative Stress: In models of Helicobacter pylori-induced inflammation, Ecabet sodium dose-dependently inhibits the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) by neutrophils.[2] It also attenuates the production of reactive oxygen species (ROS) by neutrophils, thereby reducing oxidative damage to the gastric mucosa.[2]

-

Induction of Protective Mediators: Ecabet sodium enhances the expression and synthesis of several protective molecules. It stimulates the production of cyclooxygenase-2 (COX-2) and transforming growth factor-alpha (TGF-α) mRNA.[1] Furthermore, it increases the synthesis of protective prostaglandins, specifically PGE2 and PGI2, in the gastroduodenal mucosa.[3] It also promotes the synthesis of nitric oxide (NO) through the specific induction of neuronal nitric oxide synthase (nNOS).[4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of Ecabet sodium on various inflammatory markers and signaling molecules as reported in in vitro studies.

Table 1: Effect of Ecabet Sodium on Inflammatory Cytokine Production

| Cell Type | Inflammatory Stimulus | Analyte | Concentration of Ecabet Sodium | Observed Effect | Reference |

|---|

| Human Neutrophils | Helicobacter pylori | Interleukin-8 (IL-8) | Not specified | Dose-dependent inhibition (P < 0.001) |[2] |

Table 2: Effect of Ecabet Sodium on Inflammatory Mediators

| Cell Type/Tissue | Analyte | Concentration of Ecabet Sodium | Observed Effect | Reference |

|---|---|---|---|---|

| Human Neutrophils | Reactive Oxygen Species (ROS) | Not specified | Dose-dependent attenuation (P < 0.01) | [2] |

| SH-SY5Y Cells | Nitric Oxide (NO) | Not specified | Increased production | [5] |

| Rat Gastric Mucosa | Prostaglandin E2 (PGE2) | 25 and 100 mg/kg (p.o.) | Dose-dependent increase | [3] |

| Rat Gastric Mucosa | Prostaglandin I2 (PGI2) | 25 and 100 mg/kg (p.o.) | Dose-dependent increase in synthesis capacity |[3] |

Table 3: Effect of Ecabet Sodium on Gene and Protein Expression

| Cell Type | Target Molecule | Concentration of Ecabet Sodium | Observed Effect | Reference |

|---|---|---|---|---|

| IEC-6 Cells | ERK1/2 MAPK | 2.5 mg/ml | Clear activation | [1] |

| IEC-6 Cells | IκB-α | 2.5 mg/ml | Slight activation | [1] |

| IEC-6 Cells | TGF-α mRNA | Not specified | Enhanced expression | [1] |

| IEC-6 Cells | COX-2 mRNA | Not specified | Enhanced expression | [1] |

| SH-SY5Y Cells | nNOS Protein | Not specified | Increased expression | [5] |

| SH-SY5Y Cells | iNOS Protein | Not specified | No change in expression | [5] |

| SH-SY5Y Cells | eNOS Protein | Not specified | No change in expression |[5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Ecabet sodium and a general experimental workflow for its in vitro evaluation.

Caption: MAPK/ERK signaling pathway activation by Ecabet sodium.

Caption: Modulation of the NF-κB signaling pathway by Ecabet sodium.

Caption: General experimental workflow for in vitro analysis.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the in vitro anti-inflammatory effects of Ecabet sodium.

Cell Culture and Inflammatory Induction

-

Cell Lines:

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for IEC-6) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[6]

-

Procedure:

-

Seed cells in multi-well plates (e.g., 6-well or 96-well) at a suitable density.

-

Allow cells to adhere and grow to approximately 80% confluency.

-

Remove the culture medium and replace it with serum-free medium for 12-24 hours before treatment.

-

Pre-treat cells with various concentrations of Ecabet sodium for 1-2 hours.

-

Introduce the inflammatory stimulus (e.g., 20 µM H₂O₂, live H. pylori, or 1 µg/mL LPS). Include a vehicle control (no Ecabet sodium) and an unstimulated control.

-

Incubate for the desired time (e.g., 30 minutes for ROS, 24 hours for cytokines).[1][2]

-

After incubation, collect the cell culture supernatant for cytokine/NO analysis and lyse the cells for protein/RNA extraction.

-

Western Blot Analysis for Signaling Proteins (ERK1/2, IκB-α, nNOS)

-

Principle: This technique quantifies the expression levels of specific proteins in cell lysates. It is used to assess the activation (via phosphorylation) of ERK1/2 and the expression of IκB-α and nNOS.[1][5]

-

Materials:

-

Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-IκB-α, anti-nNOS, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Quantify protein concentration in cell lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).

-

Cytokine Quantification via ELISA

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., IL-8) in the cell culture supernatant.[2]

-

Materials:

-

Collected cell culture supernatants.

-

Commercially available ELISA kit for the target cytokine (e.g., Human IL-8 ELISA Kit).

-

96-well microplates (pre-coated with capture antibody).

-

Wash buffer, detection antibody, streptavidin-HRP, and substrate solution (TMB).

-

Stop solution.

-

Microplate reader.

-

-

Procedure:

-

Follow the manufacturer's protocol for the specific ELISA kit.

-

Briefly, add standards and samples (supernatants) to the pre-coated wells and incubate.

-

Wash the wells to remove unbound substances.

-

Add the biotin-conjugated detection antibody and incubate.

-

Wash the wells, then add streptavidin-HRP conjugate and incubate.

-

Wash the wells, then add the TMB substrate solution. A color will develop in proportion to the amount of cytokine present.

-

Add the stop solution to terminate the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

-

Measurement of Reactive Oxygen Species (ROS)

-

Principle: Intracellular ROS production can be measured using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. Fluorescence intensity is quantified using a flow cytometer (FACScan).[2]

-

Materials:

-

Cell suspension (e.g., 1 x 10⁵ neutrophils).

-

DCFH-DA probe.

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

-

-

Procedure:

-

Prepare a cell suspension in PBS.

-

Load the cells with DCFH-DA probe according to the manufacturer's instructions (e.g., 10 µM for 30 minutes at 37°C).

-

Wash the cells to remove excess probe.

-

Treat the cells with Ecabet sodium followed by the inflammatory stimulus (H. pylori).

-

Incubate for 30 minutes.[2]

-

Analyze the fluorescence intensity of the cells using a flow cytometer.

-

Quantify the mean fluorescence intensity (MFI) as an indicator of intracellular ROS levels.

-

References

- 1. Ecabet sodium prevents the delay of wound repair in intestinal epithelial cells induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ecabet sodium inhibits the ability of Helicobacter pylori to induce neutrophil production of reactive oxygen species and interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of ecabet sodium (TA-2711), a new antiulcer agent, on gastrointestinal mucosal prostanoid production and morphology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of ecabet disodium, a novel locally-acting antiulcer drug, on epithelial restitution following injury by hypertonic NaCl in bullfrog stomach in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ecabet sodium induces neuronal nitric oxide synthase-derived nitric oxide synthesis and gastric adaptive relaxation in the human stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Impact of Ecabet Sodium on Helicobacter pylori Urease Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Ecabet sodium on the urease activity of Helicobacter pylori. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics against H. pylori infections.

Introduction to Helicobacter pylori Urease and Ecabet Sodium

Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a primary causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. A key factor in the survival and pathogenesis of H. pylori in the acidic environment of the stomach is its production of the enzyme urease. Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, neutralizing gastric acid and allowing the bacterium to establish a niche for colonization.

Ecabet sodium is a gastroprotective agent that has demonstrated direct anti-H. pylori activity.[1] Its multifaceted mechanism of action includes the inhibition of H. pylori urease, bactericidal effects, particularly under acidic conditions, and hindrance of bacterial adhesion to gastric epithelial cells.[2] This guide focuses specifically on the inhibitory effect of Ecabet sodium on H. pylori urease activity.

Quantitative Analysis of Urease Inhibition

Ecabet sodium has been shown to be a potent, irreversible inhibitor of urease activity. Its inhibitory action is notably more effective in acidic environments, which is clinically relevant to the gastric niche of H. pylori.

| Parameter | Enzyme Source | Value | Conditions | Reference |

| IC50 | Jack Bean Urease | 2.1 mg/mL | pH < 5 | [2] |

| Inhibition Type | Jack Bean Urease | Irreversible | pH < 5 | [2] |

| Concentration-Dependent Inhibition | Helicobacter pylori (intact cells and crude enzyme) | 1-4 mg/mL | pH 5.0 | [3] |

| pH-Dependent Inhibition | Helicobacter pylori (intact cells and crude enzyme) | Inhibition at pH 5.0, no inhibition at pH 8.0 | - | [3] |

Mechanism of Action

Ecabet sodium's inhibition of urease is characterized by a gradual, time-dependent process that results in an irreversible loss of enzyme function.[3] The proposed mechanism involves the direct binding of Ecabet sodium to the urease enzyme, leading to its denaturation.[2] This irreversible binding contrasts with reversible inhibitors like benzohydroxamic acid.[3]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between Ecabet sodium and its effect on H. pylori urease, ultimately impacting the bacterium's survival in the acidic gastric environment.

Caption: Mechanism of Ecabet Sodium's action on H. pylori urease.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of Ecabet sodium's effect on H. pylori urease activity.

Preparation of Crude H. pylori Urease Extract

A crude enzyme preparation is often sufficient for initial screening and characterization of urease inhibitors.

Materials:

-

H. pylori culture plates (e.g., Brucella agar with 5% sheep blood)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 5 mM β-mercaptoethanol)

-

Sonicator

-

Refrigerated centrifuge

Procedure:

-

Harvest H. pylori cells from culture plates by scraping and resuspending in cold PBS.

-

Centrifuge the cell suspension at 5,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with PBS. Repeat this step twice.

-

Resuspend the final cell pellet in lysis buffer.

-